(R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole

Description

Significance of Chiral Heterocycles in Synthetic and Medicinal Chemistry

Chirality, the property of "handedness" in molecules, is a fundamental concept in drug discovery and development. mdpi.comrsc.org Biological systems, such as receptors and enzymes, are inherently chiral and can interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. mdpi.comnih.gov This stereoselectivity means that one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. nih.gov

The profound impact of stereochemistry on a drug's pharmacological profile has led to a significant shift in the pharmaceutical industry. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that encourage the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). rsc.orgnih.govnih.gov This focus on enantiomerically pure compounds aims to improve drug safety and efficacy. mdpi.comacs.org Consequently, the development of asymmetric synthesis—methods to produce a single enantiomer—has become a major theme in modern organic and medicinal chemistry, underscoring the importance of chiral building blocks and catalysts. rsc.orgnih.gov

The Pyrrolidine (B122466) and Tetrazole Motifs in Modern Chemical Design

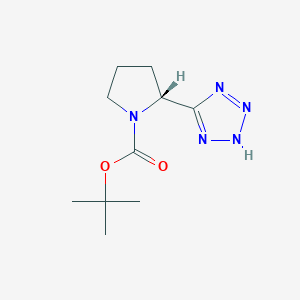

The structure of (R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole incorporates two heterocyclic motifs, pyrrolidine and tetrazole, which are considered "privileged scaffolds" in medicinal chemistry.

The pyrrolidine ring , a five-membered nitrogen-containing saturated heterocycle, is a core structure in numerous natural products, alkaloids, and FDA-approved drugs. nih.govfrontiersin.orgwikipedia.org Its prevalence is due to several advantageous features. The non-planar, sp³-hybridized nature of the ring provides a three-dimensional architecture that allows for a more effective exploration of biological target space compared to flat, aromatic systems. nih.gov This scaffold is found in a wide array of pharmaceuticals, including the antihistamine clemastine, the anticholinergic glycopyrronium, and the antibiotic clindamycin. frontiersin.orgresearchgate.net The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine. wikipedia.org Its incorporation into drug molecules can improve physicochemical properties such as water solubility. researchgate.net

The tetrazole ring , a five-membered aromatic ring with four nitrogen atoms, has also garnered significant attention in drug design. numberanalytics.com It is most frequently employed as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.govacs.org This substitution can enhance a molecule's metabolic stability and lipophilicity, leading to improved pharmacokinetic profiles. numberanalytics.combeilstein-journals.org The tetrazole moiety is a structural component in many successful drugs, including the antihypertensive medications Losartan and Irbesartan. numberanalytics.comlifechemicals.com Beyond its role as a carboxylic acid mimic, the tetrazole ring can also serve as a surrogate for a cis-amide bond, providing conformational rigidity. acs.orglifechemicals.com The unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding make it a versatile functional group in interacting with biological targets.

Overview of this compound as a Key Synthetic Intermediate and Precursor

This compound is a chiral molecule that strategically combines the features of the pyrrolidine and tetrazole rings. The "(R)" designation specifies the stereochemistry at the chiral center of the pyrrolidine ring. The "Boc" (tert-butyloxycarbonyl) group is a protecting group attached to the pyrrolidine nitrogen.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₇N₅O₂ |

| Molecular Weight | 239.28 g/mol cymitquimica.com |

| CAS Number | 956274-11-6 cymitquimica.com |

This compound's primary role is as a key synthetic intermediate. The Boc protecting group is crucial in synthetic chemistry as it temporarily masks the reactivity of the pyrrolidine's secondary amine. This allows chemists to perform chemical modifications on other parts of the molecule without interference from the nitrogen atom.

The principal application of this intermediate is in the preparation of its deprotected form, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole. biosynth.com The removal of the Boc group yields a secondary amine that is a highly effective organocatalyst for various asymmetric reactions, including stereoselective aldol (B89426), Mannich, and Michael reactions. chemicalbook.comchimia.ch This catalyst is considered a proline surrogate with enhanced catalytic potential, often outperforming proline itself in terms of yield, enantioselectivity, and substrate scope, partly due to its improved solubility in organic solvents. nih.gov Therefore, this compound serves as a stable, accessible precursor to a powerful tool in asymmetric synthesis, enabling the creation of complex, enantiomerically pure molecules. chimia.ch

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKOWHLHSVLJLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 5 1 Boc Pyrrolidin 2 Yl 1h Tetrazole

Enantioselective Pathways to the (R)-Pyrrolidine Scaffold Precursors

The critical step in the synthesis of the target molecule is the establishment of the (R)-configuration of the pyrrolidine (B122466) ring. This is typically achieved by starting with a chiral molecule (chiral pool synthesis) or by inducing chirality using an external agent.

A common and efficient method for synthesizing chiral pyrrolidine scaffolds is to start from naturally occurring amino acids, a strategy known as chiral pool synthesis. L-proline, with its inherent (S)-stereochemistry, is a readily available and cost-effective starting material for a variety of chiral pyrrolidines. acs.orgresearchgate.net To obtain the desired (R)-configuration for the target molecule's precursor, the unnatural enantiomer, D-proline, would be the analogous starting point.

The synthesis begins with the protection of the secondary amine of the proline ring. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose due to its stability under various reaction conditions and its straightforward removal. The carboxylic acid functional group of the N-protected proline is then converted into a nitrile, which is the direct precursor for the tetrazole ring. A well-documented route for the enantiomeric (S)-series involves a multi-step conversion starting from N-Cbz-L-proline. This process includes:

Amide Formation: The carboxylic acid is first converted to a primary amide.

Dehydration: The primary amide is then dehydrated to the corresponding nitrile, (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, using a dehydrating agent such as cyanuric chloride.

Cycloaddition: The nitrile undergoes a cycloaddition reaction with an azide (B81097) source to form the tetrazole ring. mdpi.com

This sequence ensures that the stereocenter at the C2 position of the pyrrolidine ring remains undisturbed, thus preserving the optical purity of the precursor. By applying this sequence to N-Boc-D-proline, the corresponding (R)-2-cyano-1-Boc-pyrrolidine precursor can be synthesized with high stereochemical fidelity.

Table 1: Example Reagents for L-Proline Derivatization

| Step | Reagent(s) | Function | Reference |

| Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protects the secondary amine | nih.gov |

| Amide Formation | Ammonium (B1175870) bicarbonate, Pyridine | Converts carboxylic acid to primary amide | mdpi.com |

| Dehydration to Nitrile | Cyanuric chloride, DMF | Converts primary amide to nitrile | mdpi.com |

An alternative to chiral pool synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Several chiral auxiliaries have been successfully employed in the asymmetric synthesis of pyrrolidine derivatives:

Evans Oxazolidinones: These are among the most widely used auxiliaries for stereoselective alkylation and aldol (B89426) reactions. An N-acylated Evans auxiliary can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the sterically less hindered face. The resulting product can be further manipulated and the auxiliary cleaved to yield the chiral product.

Oppolzer's Camphorsultam: This auxiliary is effective in directing various asymmetric transformations, including 1,3-dipolar cycloadditions. For instance, a sultam-derived acrylate (B77674) can act as a dipolarophile in a reaction with an azomethine ylide, leading to the formation of a substituted pyrrolidine with high diastereoselectivity. Subsequent removal of the sultam auxiliary yields the enantiomerically enriched pyrrolidine.

(R)-Phenylglycinol: This chiral amino alcohol can be condensed with aldehydes to form chiral imines. Diastereoselective addition of nucleophiles, such as Grignard reagents, to these imines, followed by further cyclization steps, can produce trans-2,5-disubstituted pyrrolidines.

These methods provide powerful ways to construct the (R)-pyrrolidine scaffold from achiral starting materials, offering flexibility in molecular design.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application(s) | Key Feature |

| Evans Oxazolidinone | Asymmetric alkylations, aldol reactions | Forms a rigid chiral enolate to direct electrophilic attack. |

| Oppolzer's Camphorsultam | Diels-Alder reactions, 1,3-dipolar cycloadditions | Provides high steric bias to control facial selectivity. |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones/aldehydes | Forms chiral hydrazones for stereoselective enolate alkylation. |

Tetrazole Ring Formation Strategies

The formation of the 5-substituted 1H-tetrazole ring from a nitrile precursor is a key transformation in the synthesis of the target molecule. This is most commonly achieved through cycloaddition reactions.

The [3+2] cycloaddition reaction between a nitrile and an azide is the most proficient and widely used method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring.

The reaction can be carried out using various azide sources, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). To overcome the activation energy barrier, the reaction often requires elevated temperatures or the use of a catalyst. A wide range of catalysts have been developed to facilitate this transformation under milder conditions and improve yields. These include:

Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are common catalysts.

Brønsted Acids: Ammonium chloride or triethylamine (B128534) hydrochloride can be used to generate hydrazoic acid (HN₃) in situ, which is highly reactive but also toxic and explosive.

Metal Catalysts: Transition metal complexes, such as those based on copper, zinc, or cobalt, have been shown to effectively catalyze the cycloaddition. nih.gov

Organocatalysts: Simple amino acids like L-proline have been reported as efficient, metal-free catalysts for this transformation. acs.org

The reaction between (R)-2-cyano-1-Boc-pyrrolidine and an azide source, such as sodium azide with a catalyst like zinc bromide or ammonium chloride, would lead directly to the desired (R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole.

Table 3: Catalysts for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst Type | Example(s) | Typical Conditions | Reference |

| Lewis Acid | ZnBr₂ | DMF, 120 °C | mdpi.com |

| Metal Complex | Cobalt(II) complex | Methanol, Reflux | nih.gov |

| Organocatalyst | L-proline | DMF, 110 °C | acs.org |

| Heterogeneous | Silica (B1680970) Sulfuric Acid | DMF, Reflux | orgsyn.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer an efficient alternative for constructing complex molecules like tetrazoles. Isocyanide-based MCRs are particularly well-suited for synthesizing tetrazole derivatives.

Ugi-Tetrazole Reaction: This is a four-component reaction involving an aldehyde (or ketone), an amine, an isocyanide, and an azide source (typically TMSN₃ or HN₃). The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and subsequently trapped by the azide to form a 1,5-disubstituted tetrazole. This method is highly versatile, allowing for the rapid generation of diverse libraries of tetrazole-containing compounds.

Passerini-Tetrazole Reaction: This is a three-component reaction between an aldehyde (or ketone), an isocyanide, and an azide source. It provides access to α-hydroxyalkyl-substituted tetrazoles.

While these MCRs are powerful for creating substituted tetrazoles, they are generally used to construct the tetrazole ring along with its substituents in one step, which may not be directly applicable to adding a tetrazole to a pre-existing chiral pyrrolidine nitrile. However, they represent an important strategy for the de novo synthesis of diverse tetrazole-containing scaffolds.

Stereochemical Control and Regioselectivity in the Synthesis of this compound

Achieving the correct final structure requires strict control over both the stereochemistry at the C2 position of the pyrrolidine ring and the regiochemistry of the tetrazole ring.

Stereochemical Control: The primary strategy for controlling the stereochemistry is to begin with an enantiopure precursor. When using the derivatization pathway from D-proline, the stereocenter is already established. The subsequent reaction steps—amide formation, dehydration to the nitrile, and cycloaddition—are performed on functional groups that are not directly attached to the chiral center. These reactions typically proceed without epimerization, thus ensuring the retention of the (R)-configuration throughout the synthesis. The enantiomeric purity of the final product is therefore dictated by the enantiopurity of the starting D-proline.

Regioselectivity: The cycloaddition of azides to nitriles can potentially form two different regioisomers: the 5-substituted 1H-tetrazole and the 5-substituted 2H-tetrazole. For most synthetic applications, including the formation of carboxylic acid bioisosteres, the 1H-tautomer is the desired product. The reaction of nitriles with sodium azide in the presence of a proton source or a Lewis acid catalyst overwhelmingly favors the formation of the 5-substituted-1H-tetrazole anion. Upon acidic workup, this provides the 1H-tetrazole as the major, and often exclusive, regioisomer. Theoretical studies suggest this regioselectivity is thermodynamically controlled, with the 1H-tautomer being more stable than the 2H-tautomer. nih.gov Therefore, the standard [3+2] cycloaddition conditions used to convert the chiral 2-cyanopyrrolidine precursor are highly regioselective for the required 1H-tetrazole product.

Protective Group Chemistry Pertaining to the Boc Group and Pyrrolidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring during the synthesis of tetrazole derivatives. Its role is critical in preventing unwanted side reactions and directing the synthesis towards the desired product. The selection of the Boc group is due to its stability under a variety of reaction conditions and the relative ease with which it can be introduced and subsequently removed under specific, mild conditions.

The introduction of the Boc group onto the pyrrolidine nitrogen is typically achieved by reacting the corresponding pyrrolidine derivative with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is often carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like dichloromethane (B109758) at room temperature. japsonline.com

The stability of the Boc group allows for subsequent chemical transformations on other parts of the molecule, such as the formation of the tetrazole ring from a nitrile precursor. Once the tetrazole ring is constructed, the Boc group must be removed to yield the final product or a key intermediate. The deprotection of the N-Boc group is a crucial step and can be accomplished through several methods, primarily involving acidic conditions.

Common deprotection strategies include treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or using hydrochloric acid (HCl) in an organic solvent like dioxane or ethanol. jgtps.com Alternative methods have been developed to avoid harsh acidic conditions. For instance, fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can effectively remove the Boc group, often accelerated by microwave heating. googleapis.com This method offers selectivity, as the Boc group on an aromatic nitrogen can be removed in the presence of a Boc-protected aliphatic nitrogen by using a less reactive fluorinated alcohol like TFE. googleapis.com

The following table summarizes various conditions for N-Boc deprotection.

| Reagent/Method | Solvent | Conditions | Typical Substrate Class | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (6N HCl) | Water/Ether | Aqueous workup after reaction | N-Boc Piperazines | jgtps.com |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux for 6-12h or Microwave at 100°C for 30 min | N-Boc Pyrroles/Indoles | googleapis.com |

| Hydrogen Chloride (ex situ generated) | Solvent-free | Reaction with acetyl chloride and methanol | Various N-Boc heterocycles | rsc.org |

| Palladium on Carbon (Pd/C) | Ethanol | Hydrogen atmosphere, Room Temperature, 20-24h | (For Cbz group, but illustrates flow chemistry applicability) | orgsyn.orgresearchgate.net |

Eco-Friendly and Sustainable Synthetic Protocols

One key area of development is the use of environmentally friendly solvents. An (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst has been utilized in an eco-friendly water-ethanol mixture for asymmetric aldol reactions. rsc.org The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and green reaction medium has also been reported for the N-Boc protection of secondary amines, offering high yields at room temperature without the formation of side products. japsonline.comresearchgate.net

Solvent-free reaction conditions represent another significant advancement. The synthesis of pyrazole (B372694) derivatives, a related class of heterocycles, has been achieved through microwave (MW) activation under solvent-free conditions, resulting in high yields and short reaction times. nih.gov This approach simplifies the process and reduces the environmental impact of the synthesis. nih.gov

Atom-economical reactions, such as multicomponent reactions (MCRs), are central to sustainable synthesis. The Ugi-azide four-component reaction (UA-4CR) provides an elegant and atom-economical route to 1,5-disubstituted 1H-tetrazoles. researchgate.net This strategy maximizes pot, atom, and step economy (PASE) by combining multiple starting materials in a single step to construct complex molecules. researchgate.net The use of novel, diversely protected tetrazole aldehydes as building blocks in MCRs further expands the utility of this green chemistry approach. beilstein-journals.org

Furthermore, flow chemistry is emerging as a powerful tool for sustainable synthesis. A monolithic flow microreactor containing a pyrrolidinyl-tetrazole catalyst has been shown to preserve the catalyst's activity over time while increasing productivity compared to batch conditions. rsc.org The use of flow reactors has also been demonstrated for efficient protecting group removal, such as in flow-reactor hydrogenolysis, which offers a safer and more scalable alternative to traditional batch hydrogenation. orgsyn.orgresearchgate.net

The table below highlights some eco-friendly approaches relevant to the synthesis of pyrrolidinyl tetrazoles.

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Use of Water-Ethanol mixtures or Polyethylene glycol (PEG-400) | Reduced toxicity, recyclability, improved safety profile | japsonline.comrsc.org |

| Multicomponent Reactions (MCRs) | Ugi-azide four-component reaction (UA-4CR) | High atom economy, step efficiency, operational simplicity | researchgate.netbeilstein-journals.org |

| Flow Chemistry | Use of monolithic flow microreactors for catalysis or deprotection | Increased productivity, enhanced safety, catalyst longevity, scalability | researchgate.netrsc.org |

| Solvent-Free Conditions | Microwave (MW) activation without solvent | Reduced waste, simplified workup, short reaction times | nih.gov |

| Catalyst Recycling | Recovery and reuse of reagents like tributyltin chloride or PEG-400 | Waste reduction, cost-effectiveness | japsonline.comasianpubs.org |

Exploration of R 5 Pyrrolidin 2 Yl 1h Tetrazole As a Chiral Organocatalyst Precursor

Design Rationale for Tetrazole-Substituted Pyrrolidines as Proline Surrogates

The development of tetrazole-substituted pyrrolidines, such as (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, was driven by the need to improve upon the catalytic performance of proline. nih.gov While proline is a groundbreaking organocatalyst, its synthetic potential is hampered by issues like poor solubility in many organic solvents and occasionally slow reaction rates. nih.govnih.gov The core design strategy involves replacing the carboxylic acid group of proline with a tetrazole ring. nih.gov

This substitution is based on the principle of isosterism, where the tetrazole ring serves as a non-classical bioisostere of the carboxylic acid moiety. nih.govnih.govmdpi.com The tetrazole group has a similar pKa to a carboxylic acid, ensuring it retains the crucial acidic proton necessary for activating electrophiles via hydrogen bonding. nih.govmdpi.com However, this structural change significantly enhances the catalyst's lipophilicity, leading to greater solubility in a broader range of non-polar organic solvents. nih.govnih.govmdpi.com This improved solubility allows for more efficient catalysis under a wider variety of reaction conditions. nih.gov Consequently, these proline surrogates often outperform proline in terms of chemical yield, enantioselectivity, reaction time, substrate scope, and required catalyst loading. nih.gov

Mechanistic Insights into Asymmetric Organocatalysis Mediated by (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole

The catalytic cycle of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole is analogous to that of proline, primarily proceeding through an enamine-based mechanism for the activation of carbonyl compounds. The secondary amine of the pyrrolidine (B122466) ring reacts with a donor ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating its addition to an electrophilic acceptor.

The key to the high stereoselectivity achieved with this catalyst lies in the bifunctional nature of the molecule. While the pyrrolidine nitrogen forms the enamine, the acidic proton of the tetrazole ring plays a crucial role in the transition state assembly. researchgate.net It forms a hydrogen bond with the electrophile (e.g., an aldehyde, imine, or nitroalkene), bringing it into close proximity with the nucleophilic enamine. researchgate.net This interaction organizes the transition state into a rigid, chair-like conformation, effectively shielding one face of the enamine and directing the electrophile to attack from the less sterically hindered face.

Density Functional Theory (DFT) studies have supported this mechanistic model, particularly in the context of Michael additions to nitroalkenes. researchgate.net These calculations indicate that the stereochemical outcome is rationalized by the formation of an intramolecular hydrogen bond between the acidic hydrogen of the tetrazole unit and an oxygen atom of the nitroalkene acceptor. researchgate.net This dual activation—enhancing the nucleophilicity of the donor via enamine formation and the electrophilicity of the acceptor via hydrogen bonding—is the source of the catalyst's high efficiency and enantioselectivity. researchgate.net

Scope and Limitations in Chiral Asymmetric Transformations

(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole and its enantiomer have demonstrated broad utility as powerful organocatalysts in a variety of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. chimia.chunife.it

The catalyst has proven highly effective in mediating direct asymmetric aldol (B89426) reactions between ketones and various aromatic aldehydes. nih.govdntb.gov.ua It consistently provides high yields and excellent levels of diastereo- and enantioselectivity. A notable advantage is its efficacy at lower catalyst loadings (5-10 mol%) compared to proline. nih.govdntb.gov.ua Furthermore, its application has been successfully translated to continuous-flow microreactor systems, which can accelerate reaction times and improve efficiency. nih.govdntb.gov.uarsc.org

Table 1: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole Catalyzed Asymmetric Aldol Reaction of Ketones with 4-Nitrobenzaldehyde

Data derived from studies on the (S)-enantiomer of the catalyst, which provides the corresponding enantiomeric products but follows the same principles of reactivity and selectivity.

The catalyst is also highly proficient in promoting asymmetric Michael additions of aldehydes and ketones to nitroalkenes, yielding valuable γ-nitrocarbonyl compounds. researchgate.net The bifunctional nature of the catalyst is critical in this transformation, with the tetrazole proton activating the nitroalkene toward nucleophilic attack by the enamine. researchgate.net This reaction generally proceeds with high yields and excellent enantioselectivities, accommodating a range of cyclic and acyclic ketones as well as various nitrostyrenes. researchgate.net

Table 2: Asymmetric Michael Addition of Carbonyls to (E)-β-Nitrostyrene Catalyzed by (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Data derived from studies on the (S)-enantiomer of the catalyst.

The direct asymmetric Mannich reaction is another area where 5-(pyrrolidin-2-yl)tetrazole excels. nih.govdntb.gov.ua It effectively catalyzes the three-component reaction of an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds, which are important building blocks in pharmaceutical synthesis. The reaction benefits from the catalyst's high activity, often proceeding smoothly with low catalyst loadings and yielding products with high stereocontrol. nih.gov

Table 3: Three-Component Mannich Reaction Catalyzed by (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Data derived from studies on the (S)-enantiomer of the catalyst.

The utility of 5-(pyrrolidin-2-yl)tetrazole extends beyond the aforementioned cornerstone reactions. It has been successfully employed as a catalyst in other important transformations, demonstrating its versatility. These include asymmetric α-amination reactions, which provide direct access to chiral α-amino acids and their derivatives. unife.it

Additionally, the catalyst has shown promise in multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activity. researchgate.net In this context, the catalyst facilitates the condensation of an aldehyde, a β-ketoester, and urea (B33335) in an enantioselective manner, affording the desired heterocyclic products in good yields and moderate to good enantiomeric excess. researchgate.net This broad applicability underscores the catalyst's status as a "privileged" scaffold in asymmetric organocatalysis. unife.it

Heterogenization and Continuous-Flow Applications of Derived Catalysts

The immobilization of homogeneous organocatalysts onto solid supports, a process known as heterogenization, offers significant advantages for chemical synthesis. This approach simplifies catalyst-product separation, facilitates catalyst recycling, and enables the integration of these catalytic systems into continuous-flow processes. For catalysts derived from (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, heterogenization has been a key strategy to enhance their practical applicability, particularly in the context of green and sustainable chemistry. These immobilized catalysts have been successfully employed in packed-bed or monolithic flow reactors, demonstrating high efficiency, stability, and productivity in various asymmetric transformations.

A notable strategy for the heterogenization of 5-(pyrrolidin-2-yl)tetrazole involves its immobilization onto silica (B1680970) supports. researchgate.net One effective method is the use of photoinduced thiol-ene coupling to tether the catalyst onto silica particles. researchgate.net This technique results in a functionalized powder that can be packed into a stainless steel column to create a packed-bed microreactor. researchgate.net Such reactors have been effectively used for environmentally benign continuous-flow aldol reactions, demonstrating good stereoselectivities, complete conversions, and notable long-term stability of the catalytic material. researchgate.net

Another advanced approach is the fabrication of monolithic flow microreactors. rsc.org In one study, an (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst was incorporated into a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene (B11656) and divinylbenzene. rsc.orgunife.it This method creates a continuous, porous catalytic material within a pressure-resistant stainless steel column. rsc.org The resulting monolithic reactor offers improved flow dynamics compared to traditional packed-bed systems, minimizing issues like pressure drop and uncontrolled fluid dynamics. rsc.org

The performance of these heterogenized systems in continuous-flow applications has been extensively studied, particularly for the asymmetric aldol reaction. For instance, a monolithic pyrrolidinyl-tetrazole organocatalyst was initially tested in batch conditions for the reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde in an eco-friendly water–ethanol mixture, showing high efficiency and recyclability. rsc.org When transitioned to a continuous-flow regime, the catalyst's activity was preserved over an extended period (e.g., five days on stream), and a nearly twofold increase in productivity was observed compared to batch conditions. rsc.org This highlights the significant process intensification achievable with continuous-flow setups.

The use of microreactors for reactions catalyzed by proline tetrazole derivatives has also been shown to accelerate reaction rates and reduce the required catalyst loading. nih.gov Asymmetric aldol reactions between various aromatic aldehydes and ketones have been conducted in microreactors at elevated temperatures (e.g., 60°C) with significantly reduced reaction times, often ranging from just 10 to 30 minutes. nih.govdntb.gov.ua

The table below summarizes the performance of a monolithic (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst in the continuous-flow aldol reaction between cyclohexanone and various aromatic aldehydes.

Table 1: Performance of a Monolithic Pyrrolidinyl-Tetrazole Catalyst in Continuous-Flow Aldol Reactions

| Aldehyde | Flow Rate (mL/min) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn) (%) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | 0.1 | >99 | 95:5 | 96 |

| p-Cyanobenzaldehyde | 0.1 | 95 | 94:6 | 94 |

| p-Chlorobenzaldehyde | 0.2 | 92 | 92:8 | 90 |

The data demonstrates consistently high conversions and stereoselectivities under continuous-flow conditions, underscoring the robustness and efficiency of these heterogenized catalytic systems. The ability to operate for extended periods without significant loss of activity, coupled with the ease of product isolation, positions these supported catalysts as powerful tools for sustainable chemical manufacturing. rsc.org

Computational and Theoretical Investigations of R 5 1 Boc Pyrrolidin 2 Yl 1h Tetrazole and Its Derivatives

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to explore the electronic characteristics of heterocyclic compounds. iitkgp.ac.iniosrjournals.org For (R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole, these analyses reveal the distribution of electrons and identify regions susceptible to chemical reactions.

The electronic structure is often described through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net In tetrazole derivatives, the HOMO is typically distributed over the electron-rich nitrogen atoms of the tetrazole ring, while the LUMO may be located across the C=N bonds.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They illustrate the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the MEP would show a negative potential around the nitrogen atoms of the tetrazole ring, indicating their suitability for hydrogen bonding or coordination with electrophiles. researchgate.net Conversely, the hydrogen atom on the tetrazole ring (if present in the 1H-tautomer) would be a region of positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include chemical potential, hardness, and the global electrophilicity index, which help predict the molecule's behavior in chemical reactions. mdpi.com

Table 1: Calculated Electronic Properties of a Model Pyrrolidine-Tetrazole System Note: These are representative values based on DFT calculations for similar structures and may vary with the specific computational method and basis set used.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.40 | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 3.20 | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. |

| Global Electrophilicity Index (ω) | 1.30 | Measure of the energy lowering of a system when it accepts electrons. |

Conformational Landscape and Chirality of the Pyrrolidine-Tetrazole System

The three-dimensional structure of this compound is complex, defined by the puckering of the pyrrolidine (B122466) ring, the orientation of the substituents, and the inherent chirality. The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain, a phenomenon known as "pseudorotation". nih.gov

The two primary conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). nih.gov The specific puckering (Cγ-endo or Cγ-exo) is influenced by the steric and electronic effects of its substituents. nih.gov In this molecule, the bulky tert-butoxycarbonyl (Boc) group at the nitrogen and the tetrazole ring at the C2 position significantly influence the conformational equilibrium. Computational studies on substituted prolines, a closely related system, show that bulky substituents dictate the ring's preferred pucker to minimize steric clashes. nih.govnih.gov

Furthermore, the rotation around the C-N amide bond of the Boc group can lead to cis/trans isomers, adding another layer of conformational complexity. Theoretical calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures that are likely to be populated under given conditions. nih.gov Understanding this conformational landscape is critical for predicting how the molecule will interact with other chiral molecules, such as substrates in a catalytic reaction or binding sites in a biological target. emich.edu

Molecular Modeling of Intermolecular Interactions in Catalytic and Biological Contexts

Molecular modeling techniques, such as docking and molecular dynamics, are instrumental in visualizing and quantifying how this compound interacts with other molecules. The deprotected form of this compound, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, is a well-established organocatalyst, functioning as a surrogate for the amino acid proline. chimia.chnih.gov

In a catalytic context, computational studies have elucidated its mechanism of action. researchgate.net The secondary amine of the pyrrolidine ring typically forms an enamine intermediate with a carbonyl substrate, while the acidic proton of the tetrazole ring acts as a hydrogen-bond donor. This hydrogen bond activates the electrophile (e.g., a nitroalkene), orienting it for a stereoselective attack by the enamine. researchgate.net The Boc group in the title compound would prevent this catalytic cycle by protecting the nitrogen; its removal is necessary for catalytic activity.

In a biological context, the molecule's potential interactions with protein targets can be modeled. The tetrazole ring is a versatile functional group capable of participating in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking. researchgate.net The Boc group adds lipophilic character, which can facilitate interactions with hydrophobic pockets in a protein binding site. Molecular docking simulations can predict plausible binding modes and estimate binding affinities, guiding the design of derivatives with improved biological activity. These models reveal the key hydrogen bonds, van der Waals contacts, and electrostatic interactions that stabilize the ligand-receptor complex. nih.govnih.gov

Elucidation of Bioisosteric Potential through Computational Approaches

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. bohrium.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a carboxylic acid with a tetrazole is a common strategy to improve a drug candidate's metabolic stability, lipophilicity, and oral bioavailability. bohrium.com

Computational approaches are essential for quantifying the similarities between these two groups and validating the bioisosteric replacement. Key properties that can be compared computationally include:

Acidity (pKa): The 1H-tetrazole ring has a pKa value (around 4.5-5.0) that is very similar to that of a carboxylic acid, meaning it exists in its anionic form at physiological pH. This is crucial for mimicking the ionic interactions often formed by carboxylates in protein binding sites. acs.org

Molecular Electrostatic Potential (MEP): Computational methods can generate MEP maps for both groups, allowing for a direct visual comparison of their electronic surfaces. The similar distribution of negative potential around the tetrazole nitrogens and the carboxylate oxygens explains their ability to engage in similar electrostatic and hydrogen-bonding interactions. researchgate.net

Size and Shape: The tetrazole ring is sterically similar to the carboxylic acid group, allowing it to fit into the same binding pockets without significant disruption.

By calculating and comparing these properties, computational models can predict the viability of a tetrazole-for-carboxylate substitution early in the drug design process, saving significant time and resources. acs.org

Table 2: Computational Comparison of Carboxylic Acid and 1H-Tetrazole Bioisosteres Note: Values are approximate and serve for comparative purposes.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosteric Similarity |

|---|---|---|---|

| Approximate pKa | ~4.5 | ~4.9 | Both are acidic and exist as anions at physiological pH, enabling similar ionic interactions. |

| Hydrogen Bonding | 1 H-bond donor, 2 H-bond acceptors (as carboxylate) | 1 H-bond donor, multiple H-bond acceptors (as tetrazolate) | Similar capacity to participate in crucial hydrogen-bonding networks within protein active sites. |

| Calculated LogP | Lower (more hydrophilic) | Higher (more lipophilic) | Tetrazole can improve membrane permeability and oral bioavailability. |

| Electrostatic Potential | Delocalized negative charge over two oxygen atoms. | Delocalized negative charge over four nitrogen atoms. | The overall shape and distribution of the negative electrostatic potential are comparable. researchgate.net |

Strategic Applications of R 5 1 Boc Pyrrolidin 2 Yl 1h Tetrazole As a Versatile Medicinal Chemistry Scaffold

Rationale for Tetrazole as a Carboxylic Acid Bioisostere in Drug Design

The replacement of a carboxylic acid with a bioisostere is a well-established strategy in medicinal chemistry aimed at optimizing a molecule's physicochemical properties while retaining its biological activity. researchgate.netacs.org The 5-substituted-1H-tetrazole ring is considered one of the most effective bioisosteres for the carboxylic acid group for several key reasons. researchgate.netbeilstein-journals.org

Acidity and Charge Distribution : The tetrazole ring has a pKa value typically ranging from 4.5 to 4.9, which is very close to that of carboxylic acids (pKa 4.2 to 4.4). researchgate.net This comparable acidity ensures that at physiological pH, the tetrazole exists predominantly in its anionic form, mimicking the carboxylate anion. This mimicry allows it to engage in similar ionic interactions with biological targets. researchgate.net Quantum chemical studies have confirmed that the electrostatic potential and electron density of the tetrazolate anion are nearly identical to the carboxylate anion. researchgate.net

Physicochemical Properties : While mimicking the acidity of carboxylic acids, tetrazoles can offer advantages in other properties. They are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral absorption. researchgate.netnih.gov Furthermore, replacing a carboxylic acid with a tetrazole can enhance metabolic stability, as tetrazoles are often less susceptible to metabolic transformations. researchgate.netbeilstein-journals.org

Successful Applications : This bioisosteric replacement has been successfully implemented in numerous marketed drugs. Notable examples include the angiotensin II receptor blockers Losartan and Telmisartan, where the tetrazole ring is crucial for their therapeutic activity. researchgate.net The strategy has proven effective in improving pharmacokinetic profiles without compromising, and sometimes even enhancing, the desired pharmacological effect. researchgate.netrsc.org

Table 1: Comparison of Carboxylic Acid and 1H-Tetrazole Properties

| Property | Carboxylic Acid | 1H-Tetrazole | Significance in Drug Design |

|---|---|---|---|

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity allows for mimicry of ionic interactions at physiological pH. researchgate.net |

| Anionic Form | Carboxylate | Tetrazolate | Similar charge distribution and electrostatic potential enable comparable binding to target receptors. researchgate.net |

| Lipophilicity (LogP) | Generally lower | Generally higher | Increased lipophilicity can improve membrane permeability and absorption. researchgate.net |

| Metabolic Stability | Can be metabolically labile | Generally more stable | Enhanced resistance to metabolic degradation can prolong the drug's half-life. researchgate.netbeilstein-journals.org |

Integration of the (R)-Pyrrolidine-Tetrazole Moiety in Novel Hybrid Chemical Entities

The (R)-pyrrolidine-tetrazole scaffold is a versatile building block for creating novel hybrid molecules through various synthetic strategies, including multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.net This approach involves covalently linking two or more distinct pharmacophoric fragments to generate a single hybrid compound with potentially improved affinity, efficacy, and selectivity compared to the parent molecules. researchgate.net

The use of tetrazole-containing building blocks, such as tetrazole aldehydes, in MCRs like the Ugi-azide reaction facilitates the efficient construction of complex, drug-like molecular libraries. researchgate.netbeilstein-journals.orgresearchgate.net This strategy allows for the direct incorporation of the tetrazole moiety into diverse scaffolds, which is often more efficient than introducing it via late-stage functionalization of a nitrile precursor. researchgate.netbeilstein-journals.org

A practical application of this concept is the synthesis of novel tetrazole derivatives bearing a pyrrolidine (B122466) moiety to develop new antifungal agents. nih.gov In one such study, a series of compounds were synthesized by N-alkylation of various 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. nih.gov This work demonstrated the successful integration of the two moieties to create hybrid molecules with potent activity against Candida albicans, including its biofilms. nih.gov

Table 2: Examples of Hybrid Chemical Entities Incorporating Pyrrolidine-Tetrazole

| Hybrid Compound Class | Synthetic Strategy | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 2-Arylpyrrolidine-Tetrazole Hybrids | N-alkylation | Antifungal (Candida albicans) | nih.gov |

| 1,5-Disubstituted 1H-tetrazoles | Ugi-azide four-component reaction (UA-4CR) | General drug discovery, diverse scaffolds | researchgate.net |

| Complex, drug-like molecules | Integration of tetrazole building blocks into MCRs | Creation of diverse compound libraries for screening | researchgate.netbeilstein-journals.orgrug.nl |

Stereochemical Influence on Molecular Recognition and Binding

The stereochemistry of a drug molecule is paramount for its interaction with chiral biological targets like proteins and enzymes. The (R)-configuration of the pyrrolidine ring in the (R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole scaffold plays a crucial role in defining the three-dimensional orientation of the molecule.

The tetrazole ring itself can act as a versatile ligand, participating in hydrogen bonding and π-π stacking interactions. The stereochemical control exerted by the chiral pyrrolidine backbone ensures that these interactions occur with the correct geometry for high-affinity binding and selectivity. Therefore, the (R)-stereochemistry is not merely an incidental feature but a fundamental design element that governs how derivatives of this scaffold will interact with their biological targets.

Structure-Activity Relationship (SAR) Studies for Derived Compounds

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For derivatives of the pyrrolidine-tetrazole scaffold, SAR studies elucidate how modifications to different parts of the molecule impact its biological activity. nih.govnih.gov

A study on tetrazole-pyrrolidine hybrids as antifungal agents against C. albicans provides a clear example of SAR exploration. nih.gov Researchers synthesized a series of compounds and evaluated their activity, revealing key structural requirements for potency.

Substitution on the Pyrrolidine Ring : The nature and position of substituents on the 2-aryl group of the pyrrolidine moiety were found to be critical. For instance, a methyl group at the meta-position of the phenyl ring (as in 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole) resulted in the most potent antifungal activity in the series. nih.gov

Substitution on the Tetrazole Ring : Modifications to the 5-aryl group of the tetrazole ring also modulated the activity. The presence of chloro or fluoro substituents on this phenyl ring was explored, leading to compounds with varying degrees of efficacy and toxicity profiles. nih.gov For example, compounds with a 4-chlorophenyl group at this position demonstrated significant activity against fungal biofilms. nih.gov

Table 3: Illustrative SAR Data for Pyrrolidine-Tetrazole Antifungal Agents

| Compound Name | Substituent on Pyrrolidine (R¹) | Substituent on Tetrazole (R²) | Key Finding |

|---|---|---|---|

| 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | 3-Methylphenyl | Phenyl | Identified as a leading antifungal inhibitor in the study. nih.gov |

| 5-phenyl-2-[3-(2-phenylpyrrolidin-1-yl)propyl]-2H-tetrazole | Phenyl | Phenyl | Showed little to no toxicity against Vero cells. nih.gov |

| 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 4-Fluorophenyl | 4-Chlorophenyl | Exhibited low toxicity and activity against biofilms. nih.gov |

| 5-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 4-Chlorophenyl | 4-Chlorophenyl | Exhibited low toxicity and activity against biofilms. nih.gov |

Future Perspectives in Research on R 5 1 Boc Pyrrolidin 2 Yl 1h Tetrazole

Advancements in Asymmetric Synthetic Methodologies

The development of more efficient and stereoselective methods for synthesizing polysubstituted pyrrolidine-tetrazole scaffolds is a primary focus of future research. While existing methods have been effective, there is a continuous drive for greener, more atom-economical, and scalable synthetic routes.

Key areas for advancement include:

Novel Cycloaddition Strategies: Research is moving towards the development of new [3+2] dipolar cycloaddition reactions using novel azomethine ylide precursors. acs.org These methods aim to construct the pyrrolidine (B122466) ring with high control over multiple stereocenters in a single step. acs.org Future work will likely involve iridium-catalyzed reductive generation of azomethine ylides from a broader range of amide and lactam precursors under milder conditions. acs.org

Flow Chemistry Synthesis: Continuous-flow microreactor technology offers significant advantages over traditional batch synthesis, including enhanced reaction speed, improved safety, and easier scalability. Applying this technology to the synthesis of (R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole and its analogs can lead to higher throughput and catalyst efficiency. For instance, using 5-(pyrrolidin-2-yl)tetrazole as a catalyst in continuous-flow reactors has already been shown to accelerate aldol (B89426) and Mannich reactions with lower catalyst loadings. nih.gov

Multicomponent Reactions (MCRs): Innovative strategies using tetrazole aldehydes as building blocks in MCRs, such as the Ugi and Passerini reactions, are emerging. beilstein-journals.org This approach allows for the rapid generation of diverse and complex drug-like molecules containing the tetrazole moiety, which is often challenging to achieve through traditional methods. beilstein-journals.org This methodology provides a direct route to novel scaffolds for various applications. beilstein-journals.org

| Synthetic Advancement | Key Features | Potential Impact |

| Iridium-Catalyzed [3+2] Cycloaddition | Mild conditions, broad substrate scope (amides, lactams), access to complex pyrrolidines. acs.org | More efficient and versatile synthesis of highly substituted pyrrolidine cores. |

| Continuous-Flow Synthesis | Faster reaction times, lower catalyst loading, improved scalability and safety. nih.gov | Enables large-scale and more sustainable production of pyrrolidine-tetrazole compounds. |

| Tetrazole-based MCRs | Rapid generation of molecular diversity, access to complex drug-like scaffolds. beilstein-journals.org | Accelerates the discovery of new bioactive compounds and functional materials. |

Development of Next-Generation Organocatalysts and Scaffolds

The this compound scaffold is an excellent starting point for developing next-generation organocatalysts. The tetrazole group serves as a bioisostere for a carboxylic acid, but with different steric and electronic properties, offering advantages in solubility and catalytic activity. nih.govresearchgate.net

Future developments are expected in:

Bifunctional Catalysis: Designing catalysts that incorporate both a hydrogen-bond donating moiety (like a squaramide or thiourea) and the pyrrolidine-tetrazole unit. researchgate.net This dual-activation approach can enhance enantioselectivity and reaction rates by simultaneously activating both the nucleophile and the electrophile. researchgate.netresearchgate.net

Immobilized Catalysts: Grafting the pyrrolidine-tetrazole catalyst onto solid supports like silica (B1680970) or polymers. This facilitates catalyst recovery and recycling, making processes more sustainable and cost-effective, which is particularly beneficial for continuous-flow applications. researchgate.net

Expanded Reaction Scope: While pyrrolidine-tetrazole catalysts have shown great promise in aldol, Mannich, and Michael reactions, future work will explore their utility in a wider range of asymmetric transformations. nih.govnih.govmdpi.com This includes cycloadditions, α-functionalizations, and cascade reactions to build molecular complexity efficiently. acs.orgresearchgate.net The superior performance of tetrazole-based proline surrogates in terms of yield, enantioselectivity, and reaction conditions makes them highly promising for broader applications. nih.gov

| Catalyst Type | Design Principle | Targeted Application |

| Bifunctional Catalysts | Combines hydrogen-bonding motifs with the pyrrolidine scaffold. researchgate.net | Asymmetric reactions requiring dual activation of substrates for higher stereocontrol. researchgate.net |

| Immobilized Catalysts | Covalent attachment to solid supports (e.g., silica). researchgate.net | Sustainable, large-scale synthesis and continuous-flow processes. |

| Novel Scaffolds | Modification of the pyrrolidine or tetrazole ring to tune steric and electronic properties. | Expanding the scope to new types of asymmetric transformations beyond classic C-C bond formations. researchgate.netmdpi.com |

Predictive Computational Tools for Scaffold Design and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of new catalysts and functional molecules based on the this compound scaffold.

Future applications of computational tools will likely include:

De Novo Design: Utilizing algorithms to design novel pyrrolidine-tetrazole derivatives with desired catalytic properties or binding affinities for biological targets. nih.gov These methods can explore vast chemical space to identify promising candidates for synthesis.

Reaction Mechanism and Selectivity Prediction: Employing quantum mechanics (QM) and molecular dynamics (MD) simulations to elucidate reaction mechanisms and predict the stereochemical outcome of organocatalyzed reactions. researchgate.net This understanding allows for the rational design of catalysts with improved enantioselectivity.

Pharmacophore Modeling and Virtual Screening: In drug discovery, computational models can be built based on the scaffold to screen large compound libraries for potential hits against specific biological targets. mdpi.com Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to predict binding affinities with greater accuracy. mdpi.com

| Computational Tool | Application | Research Goal |

| Molecular Dynamics (MD) | Simulating ligand-receptor interactions and catalyst-substrate complexes. researchgate.net | Understanding binding modes and predicting binding free energies. mdpi.com |

| Quantum Mechanics (QM) | Calculating transition state energies and reaction pathways. | Elucidating reaction mechanisms and origins of stereoselectivity. researchgate.net |

| Machine Learning/AI | Training models on existing data to predict properties of new compounds. | Accelerating the discovery of novel catalysts and bioactive molecules. |

Exploration of Emerging Applications in Chemical Biology and Material Science

Beyond its role in organocatalysis and traditional medicinal chemistry, the unique properties of the pyrrolidine-tetrazole scaffold open doors to novel applications in chemical biology and material science.

Promising future directions include:

Chemical Probes and Peptidomimetics: The tetrazole ring is a well-established surrogate for the cis-amide bond, a key structural element in peptides. lifechemicals.com Incorporating the pyrrolidine-tetrazole motif into peptide sequences could lead to the development of metabolically stable peptidomimetics that can modulate protein-protein interactions or act as enzyme inhibitors.

Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms of the tetrazole ring are excellent coordinating ligands for metal ions. lifechemicals.com This property can be exploited to construct novel, chiral MOFs. These materials could have applications in asymmetric catalysis, chiral separations, and gas storage.

Functional Polymers: Polymerizing monomers containing the pyrrolidine-tetrazole moiety could lead to new functional materials. These polymers may exhibit unique properties suitable for applications such as CO2 capture or as chiral stationary phases in chromatography. lifechemicals.com

| Application Area | Rationale | Potential Use |

| Chemical Biology | Tetrazole as a stable cis-amide bond isostere. lifechemicals.com | Development of novel peptidomimetics and probes to study biological processes. |

| Material Science (MOFs) | Tetrazole nitrogens act as strong metal-coordinating ligands. lifechemicals.com | Creation of chiral MOFs for enantioselective catalysis and separations. |

| Material Science (Polymers) | Incorporation of the functional scaffold into polymer backbones. | High-performance materials for gas capture or chiral chromatography. lifechemicals.com |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-5-(1-Boc-pyrrolidin-2-yl)-1H-tetrazole, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is synthesized via organocatalytic methods using (R)-5-pyrrolidin-2-yl-1H-tetrazole as a precursor. Continuous flow chemistry improves yield and reduces side reactions by maintaining precise temperature control and reagent stoichiometry. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the organocatalytic aldol reaction framework . Boc protection (tert-butoxycarbonyl) of the pyrrolidine nitrogen is critical to prevent undesired side reactions during functionalization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify substituent positions and Boc-group integrity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemical ambiguities, as shown in studies of analogous tetrazole derivatives with substituted aryl groups .

Q. What is the pH stability range of this compound, and how does this impact experimental design?

- Methodological Answer : The compound is stable across a broad pH range (pH 2–12), enabling reactions in both acidic and basic conditions without decomposition. Stability is confirmed via accelerated degradation studies using HPLC monitoring under varying pH buffers .

Advanced Research Questions

Q. What factors govern regioselectivity during alkylation or functionalization of the tetrazole ring?

- Methodological Answer : Regioselectivity (N1 vs. N2 alkylation) depends on steric and electronic effects. For example, bulky electrophiles favor N1 substitution due to reduced steric hindrance, while electron-withdrawing groups on the tetrazole enhance N2 reactivity. Solvent polarity and catalysts (e.g., benzylamine in DMSO) further modulate selectivity, as demonstrated in the synthesis of 2-benzyl-5-aryl-tetrazoles .

Q. How does this compound perform as an organocatalyst in asymmetric synthesis?

- Methodological Answer : The compound’s pyrrolidine-tetrazole hybrid structure provides dual hydrogen-bonding sites, enhancing enantioselectivity in aldol reactions. For instance, it outperforms (S)-proline in catalyzing acetone-aldehyde condensations, achieving >90% enantiomeric excess (ee) under optimized conditions (e.g., -20°C, THF solvent) .

Q. What strategies are effective for evaluating the biological activity of tetrazole derivatives?

- Methodological Answer : Antibacterial activity is assessed via disk diffusion assays and Minimum Inhibitory Concentration (MIC) determination. For example, 5-(thiophen-2-yl)-1H-tetrazole derivatives show MIC values of 0.62–2.5 mg/mL against Gram-negative and Gram-positive strains, with activity correlated to electron-deficient substituents . Cytotoxicity studies use MTT assays on cancer cell lines, while molecular docking predicts binding modes to target proteins (e.g., bacterial enzymes) .

Q. How can computational methods aid in designing derivatives of this compound for specific applications?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., protein active sites), guiding rational design. For instance, docking studies of tetrazole-azole hybrids reveal enhanced binding affinity to tyrosine kinase receptors .

Key Considerations for Researchers

- Stereochemical Integrity : Monitor Boc-group stability during reactions; acidic conditions may lead to deprotection.

- Analytical Validation : Use tandem techniques (e.g., NMR + HRMS) to confirm purity, as tetrazoles often form regioisomeric mixtures.

- Biological Assays : Correlate electronic properties (Hammett constants) of substituents with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.